molecular formula C16H24N2O3 B247748 1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine

1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B247748
M. Wt: 292.37 g/mol
InChI Key: SZQNBUCVFPCYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that belongs to the family of piperazines. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine is not fully understood. However, it is known to interact with various receptors and enzymes in the body, leading to changes in their function. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, leading to an increase in mood and motivation. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by various toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine in lab experiments is its well-established synthesis method and its various applications in the field of biochemistry and pharmacology. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are numerous future directions for the use of 1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine in scientific research. One of the main directions is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential neuroprotective effects and its use in the treatment of various neurodegenerative diseases. Additionally, the development of new synthesis methods and the study of its potential toxicity are also important future directions.
Conclusion:
In conclusion, 1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has numerous applications in scientific research. Its synthesis method is well-established, and it has been extensively used in the field of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine involves the reaction of piperazine with 4-methoxyphenol and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. This synthesis method is well-established and has been used in numerous studies.

Scientific Research Applications

1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine has been extensively used in scientific research due to its various applications in the field of biochemistry and pharmacology. It has been used as a tool compound to study the function of various receptors and enzymes in the body. It has also been used to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H24N2O3/c1-13(2)17-8-10-18(11-9-17)16(19)12-21-15-6-4-14(20-3)5-7-15/h4-7,13H,8-12H2,1-3H3

InChI Key

SZQNBUCVFPCYJF-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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